Chromatide(TM) texas red(R)-5-dutp

Description

Contextualizing Modified Nucleotides as Research Probes

In the realm of molecular biology, understanding the intricate workings of DNA and RNA is paramount. To achieve this, scientists employ a variety of tools to visualize and track these nucleic acids and the processes they undergo. Among the most powerful of these tools are modified nucleotides, which act as probes, allowing for the detection and analysis of nucleic acid sequences and structures. nih.gov These are essentially synthetic versions of the natural building blocks of DNA and RNA (adenine, guanine, cytosine, thymine, and uracil) that have been chemically altered to carry a detectable label, such as a fluorescent dye or a radioactive isotope. harvard.edu

The core principle behind their use is the ability of cellular enzymes, like DNA and RNA polymerases, to incorporate these modified analogs into newly synthesized nucleic acid strands during processes like DNA replication or transcription. nih.gov Once incorporated, the attached label provides a signal that can be detected, offering a window into the molecular landscape. This allows researchers to "see" where specific DNA or RNA sequences are located within a cell, to quantify the amount of a particular nucleic acid, and to study the dynamics of nucleic acid-protein interactions. nih.govresearchgate.net The ideal fluorescent nucleotide analog is structurally similar to its natural counterpart to ensure efficient enzymatic incorporation, is stable in aqueous environments, and exhibits bright fluorescence that is sensitive to its local microenvironment. cancer.gov

The Role of 2'-deoxyuridine-5'-triphosphate (B1264416) (dUTP) Analogs in Nucleic Acid Studies

Within the diverse family of modified nucleotides, analogs of 2'-deoxyuridine-5'-triphosphate (dUTP) hold a significant position, particularly in the study of DNA. sigmaaldrich.com dUTP is a natural precursor for the synthesis of thymidine (B127349) triphosphate (dTTP), a key component of DNA. However, dUTP itself is not typically incorporated into DNA; cells have mechanisms to prevent this. This natural exclusion provides a unique opportunity for researchers. By introducing labeled dUTP analogs into a system, they can be specifically incorporated into newly synthesized DNA in place of dTTP by DNA polymerases in various enzymatic reactions. jenabioscience.com

This targeted incorporation of labeled dUTP analogs is the foundation for numerous molecular biology techniques. For instance, in Polymerase Chain Reaction (PCR), the inclusion of fluorescently labeled dUTP allows for the generation of fluorescently tagged DNA fragments. nih.gov These labeled fragments can then be easily visualized and quantified. Similarly, in techniques like nick translation and random priming, labeled dUTP analogs are used to create fluorescent DNA probes for use in hybridization-based assays. fishersci.compubcompare.ai The versatility of dUTP analogs stems from the ability to attach a wide array of labels to the C-5 position of the uracil (B121893) base without significantly hindering its ability to be incorporated by DNA polymerases. jenabioscience.comfishersci.com

Overview of Texas Red Conjugates as Advanced Fluorescent Tags

Texas Red is a bright, red-emitting fluorescent dye that has become a workhorse in cellular and molecular biology research. thermofisher.comlabinsights.nl Its popularity stems from several key characteristics. It exhibits strong fluorescence, making it readily detectable even at low concentrations. labinsights.nllifetein.com Furthermore, it is relatively photostable, meaning it can withstand prolonged exposure to light without significant loss of its fluorescent signal, which is crucial for imaging applications. labinsights.nllifetein.com

The sulfonyl chloride derivative of Texas Red allows it to be readily conjugated, or attached, to other molecules, including proteins and, importantly, nucleotides. nih.gov When conjugated to a nucleotide like dUTP, it creates a powerful tool for fluorescently labeling DNA. jenabioscience.com The resulting Texas Red-labeled nucleotide can be incorporated into DNA during enzymatic synthesis, effectively tagging the DNA with a bright red fluorescent marker. jenabioscience.comjenabioscience.com This allows for the direct visualization of the labeled DNA in a variety of applications, including fluorescence microscopy and flow cytometry. labinsights.nlbiosyn.com The distinct spectral properties of Texas Red, with an excitation maximum around 595 nm and an emission maximum around 615 nm, also allow for its use in multi-color experiments, where different cellular components are labeled with different colored fluorophores. labinsights.nlbiosyn.com

Historical Development and Significance of Chromatide(TM) Texas Red(R)-5-dUTP in Research Methodologies

The development of this compound represents a significant advancement in the field of fluorescent nucleic acid labeling. This specific compound combines the utility of a dUTP analog with the robust fluorescent properties of Texas Red. A key feature of the Chromatide™ series of labeled nucleotides is the inclusion of a spacer arm, an alkynylamino linker, between the nucleotide and the fluorescent dye. fishersci.comfishersci.co.uk In the case of Texas Red™-12-dUTP, this linker is 12 atoms long. fishersci.com This spacer is crucial as it reduces the steric hindrance and potential quenching interactions between the bulky dye molecule and the nucleotide, leading to brighter conjugates and more efficient incorporation by DNA polymerases. fishersci.comfishersci.co.uk

The introduction of this compound and similar fluorescently labeled nucleotides has revolutionized many research methodologies. It has provided a safer and more convenient alternative to radioactive labeling for the synthesis of DNA probes. fishersci.comfishersci.co.uk These probes are now widely used in techniques such as Fluorescence In Situ Hybridization (FISH) for gene mapping and diagnosing chromosomal abnormalities, and in DNA microarrays for large-scale gene expression analysis. pubcompare.ainih.govnih.gov The ability to enzymatically incorporate this bright, photostable fluorescent label directly into DNA has enhanced the sensitivity and resolution of these techniques, enabling researchers to delve deeper into the complexities of the genome. pubcompare.ai For instance, in super-resolution microscopy, the unique fluorescent properties of Texas Red-labeled dUTP have allowed for the visualization of cellular structures at the nanoscale, revealing previously unobservable molecular details. pubcompare.ai

Interactive Data Tables

Spectroscopic Properties of Texas Red-5-dUTP

| Property | Value |

| Excitation Maximum (λex) | 588 - 595 nm labinsights.nljenabioscience.combiosyn.com |

| Emission Maximum (λem) | 609 - 615 nm labinsights.nljenabioscience.combiosyn.com |

| Molar Extinction Coefficient (ε) | ~80,000 - 85,000 M⁻¹cm⁻¹ jenabioscience.com |

Applications of this compound

| Research Technique | Description |

| Fluorescence In Situ Hybridization (FISH) | Used to create fluorescently labeled DNA probes that bind to specific chromosome regions, allowing for visualization of gene locations and chromosomal aberrations. pubcompare.ainih.gov |

| DNA Microarrays | Labeled DNA or cDNA probes are hybridized to a microarray chip to measure the expression levels of thousands of genes simultaneously. pubcompare.ainih.gov |

| Polymerase Chain Reaction (PCR) | Incorporation of the labeled nucleotide during PCR produces fluorescently tagged DNA fragments for detection and quantification. nih.govjenabioscience.com |

| Nick Translation | DNA polymerase I is used to incorporate labeled nucleotides into DNA at nicks, creating fluorescent probes. jenabioscience.comthermofisher.com |

| Random Priming | Short random primers are used to synthesize fluorescently labeled DNA from a template. pubcompare.ai |

| 3'-End Labeling | Terminal deoxynucleotidyl transferase (TdT) adds the labeled nucleotide to the 3' end of DNA strands, often used in apoptosis detection assays. thermofisher.comucf.edu |

| Super-Resolution Microscopy | The bright and photostable nature of the dye allows for imaging cellular structures with nanoscale resolution. pubcompare.ai |

Properties

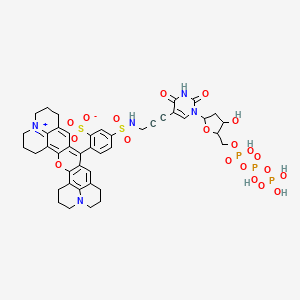

Molecular Formula |

C43H46N5O20P3S2 |

|---|---|

Molecular Weight |

1109.9 g/mol |

IUPAC Name |

5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |

InChI Key |

IBVCSSOEYUMRLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |

Origin of Product |

United States |

Mechanistic Principles of Chromatide Tm Texas Red R 5 Dutp Incorporation and Detection

Enzymatic Substrate Recognition and Integration into Nucleic Acids

The enzymatic incorporation of modified nucleotides like Chromatide(TM) Texas Red(R)-5-dUTP is a cornerstone of modern molecular biology techniques. fishersci.com The ability of DNA polymerases, reverse transcriptases, and terminal deoxynucleotidyl transferase to recognize and utilize these analogs, albeit with varying efficiencies, enables the production of fluorescently tagged DNA and cDNA.

DNA Polymerase Specificity and Processivity with Fluorescent dUTP Analogs

DNA polymerases exhibit a degree of flexibility in their substrate specificity, allowing them to incorporate modified deoxynucleoside triphosphates (dNTPs) such as dUTP analogs. nih.govresearchgate.net The efficiency of this incorporation can be influenced by the nature of the fluorophore and the linker arm attaching it to the nucleotide. fishersci.comfishersci.co.uk For instance, studies have shown that polymerases like Taq polymerase can effectively use dUTPs conjugated with certain cyanine (B1664457) dyes. nih.govresearchgate.net The introduction of a spacer between the nucleotide and the dye, as is the case with the alkynylamino linker in ChromaTide™ dUTPs, can reduce steric hindrance and improve incorporation efficiency. fishersci.comfishersci.co.uk

Reverse Transcriptase Utilization in cDNA Synthesis

Reverse transcriptases, enzymes that synthesize complementary DNA (cDNA) from an RNA template, can also incorporate fluorescent dUTP analogs. fishersci.comabclonal.comyeasenbio.com This allows for the direct labeling of cDNA during the reverse transcription process, creating probes for gene expression analysis and other applications. abclonal.comthermofisher.com The efficiency of incorporation can vary depending on the specific reverse transcriptase and the fluorescent dye attached to the dUTP. thermofisher.com For instance, some engineered M-MuLV reverse transcriptase variants show enhanced processivity and can be suitable for synthesizing long cDNAs, even with modified nucleotides. yeasenbio.com It has been noted that specific ChromaTide™ dUTPs, such as those labeled with Alexa Fluor™ dyes, have been successfully tested for incorporation by reverse transcriptase. thermofisher.com

Terminal Deoxynucleotidyl Transferase (TdT) Activities with this compound

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner. nih.govwikipedia.org This property is exploited for 3'-end labeling of DNA fragments. thermofisher.com TdT can incorporate this compound to add a fluorescent tail to DNA probes. fishersci.com The length of this tail can be controlled by adjusting the ratio of labeled to unlabeled dNTPs in the reaction. thermofisher.com Including only the labeled dUTP results in short tails, while a mixture of labeled and unlabeled nucleotides can produce longer tails and potentially improve fluorescence by reducing self-quenching. thermofisher.com TdT's ability to utilize modified nucleotides makes it a valuable tool for generating probes for various detection methods. promega.com

Molecular Basis of Fluorescence within Incorporated this compound

The detection of nucleic acids labeled with this compound is based on the photophysical properties of the Texas Red fluorophore. Its ability to absorb light at a specific wavelength and emit it at a longer wavelength allows for visualization and quantification.

Excitation and Emission Profiles of the Texas Red Fluorophore within Nucleic Acid Contexts

The Texas Red fluorophore, a sulforhodamine derivative, exhibits distinct excitation and emission spectra. wikipedia.org When conjugated to dUTP and incorporated into a nucleic acid, it retains these fundamental properties. The excitation maximum of Texas Red is typically around 586-596 nm, with an emission maximum around 603-615 nm. wikipedia.orgaatbio.comlabinsights.nlfluorofinder.com This places its fluorescence in the red region of the visible spectrum. labinsights.nl The specific excitation and emission wavelengths can be influenced slightly by the local environment, including its attachment to the nucleotide and its position within the DNA or RNA strand. cancer.gov

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 586 - 596 | wikipedia.orgaatbio.comfluorofinder.com |

| Emission Maximum | 603 - 615 | aatbio.comlabinsights.nlfluorofinder.com |

Table 1: Spectroscopic properties of the Texas Red fluorophore.

Photophysical Stability and Quantum Yield Considerations for Research Applications

For research applications, the photostability and quantum yield of a fluorophore are critical parameters. Photostability refers to the molecule's resistance to photobleaching, the irreversible loss of fluorescence upon continuous excitation. labinsights.nl Texas Red is known for its brightness and good photostability, making it suitable for applications requiring prolonged or intense illumination, such as fluorescence microscopy and in situ hybridization. thermofisher.comlabinsights.nlthermofisher.com

Influence of Label Incorporation on Enzymatic Reaction Kinetics and Fidelity

The enzymatic incorporation of modified nucleotides, such as this compound, into a growing DNA strand is a cornerstone of modern molecular biology techniques, enabling the synthesis of fluorescently labeled probes for applications like fluorescent in situ hybridization (FISH) and microarrays. jenabioscience.comthermofisher.com However, the addition of a bulky fluorophore, like Texas Red, to the C5 position of the deoxyuridine triphosphate (dUTP) molecule introduces significant structural perturbations that can influence the kinetics and fidelity of the DNA polymerase-catalyzed reaction. The efficiency of this incorporation is dependent on several factors, including the specific DNA polymerase used, the nature of the fluorophore, and the linker arm connecting it to the nucleotide. nih.gov

Substrate Competition Dynamics with Endogenous Nucleotides

During enzymatic labeling, this compound must compete with its natural, unlabeled counterpart, deoxythymidine triphosphate (dTTP), for binding to the active site of the DNA polymerase. jenabioscience.com This competition is a critical factor influencing the final labeling density of the synthesized DNA probe. The relative concentrations of the labeled and unlabeled nucleotides are a key experimental parameter that must be optimized to achieve a desirable balance between signal intensity and enzymatic efficiency.

Research and practical applications have shown that a complete substitution of dTTP with a labeled analog is often not feasible or efficient. For instance, with some dye-labeled dUTPs, specific ratios are recommended to ensure successful incorporation without completely halting the polymerase reaction. For example, the incorporation of ChromaTide™ BODIPY® FL-14-dUTP requires a ratio of 20 µM of the labeled nucleotide to 180 µM of unlabeled TTP. thermofisher.com Similarly, for PCR applications using Aminoallyl-dUTP-Texas Red, a ratio of 20-30% labeled dUTP to 70-80% unlabeled dTTP is often recommended, while for nick translation, a 50:50 ratio might be employed. jenabioscience.com This necessity for co-substrates highlights the altered binding affinity and/or incorporation rate of the modified nucleotide.

The dynamics of this competition can be understood through the lens of steady-state and pre-steady-state kinetics, which are used to measure polymerase fidelity. nih.gov DNA polymerase fidelity is defined as the ratio of correct to incorrect nucleotide incorporations when the respective dNTP substrates compete at equal concentrations. nih.gov While Texas Red-5-dUTP is a "correct" substrate opposite a deoxyadenosine (B7792050) (dA) on the template strand, its bulky adduct makes it a less ideal substrate than the natural dTTP. The polymerase's ability to discriminate between the two is reflected in their respective kinetic parameters, Km (Michaelis constant, reflecting substrate binding affinity) and kcat (turnover number, reflecting the rate of incorporation). The efficiency of incorporation is best described by the ratio kcat/Km. The presence of the large Texas Red fluorophore is expected to decrease this efficiency compared to dTTP.

The inhibitory effects of dUTP incorporation are particularly pronounced with high-fidelity archaeal DNA polymerases like Pfu DNA polymerase. These enzymes have been shown to recognize uracil (B121893) in the template strand and stall DNA synthesis, a mechanism that serves as a proofreading function. nih.gov The presence of even micromolar concentrations of dUTP can significantly inhibit PCR amplification with these enzymes. nih.gov This suggests a strong selective pressure against the incorporation of uracil-containing nucleotides, which would be exacerbated by the presence of a large fluorophore.

Interactive Table 1: Recommended Ratios of Labeled vs. Unlabeled Nucleotides for Different Applications

| Labeled Nucleotide | Application | Recommended Labeled:Unlabeled Ratio |

| Aminoallyl-dUTP-Texas Red | PCR | 20-30% : 80-70% |

| Aminoallyl-dUTP-Texas Red | Nick Translation | 50% : 50% |

| ChromaTide™ BODIPY® FL-14-dUTP | General Labeling | 20 µM : 180 µM (approx. 10:90) |

| ChromaTide™ BODIPY® TR-14-dUTP | General Labeling | 20 µM : 180 µM (approx. 10:90) |

Stereochemical Implications of Fluorophore Attachment on Polymerase Activity

The attachment of the Texas Red fluorophore to the C5 position of the pyrimidine (B1678525) ring of dUTP has significant stereochemical consequences that directly impact its interaction with the DNA polymerase active site. The C5 position is located in the major groove of the DNA double helix, a region accessible to polymerases and other DNA-binding proteins. While this position allows for modification without disrupting the Watson-Crick base pairing, the size and chemical nature of the attached group are critical.

Molecular modeling studies have revealed that bulky substituents at the C5 position of dUTP can form non-covalent bonds with amino acid residues of the DNA polymerase. nih.gov An increase in the number of these non-covalent interactions between the substituent and the polymerase has been found to correlate with a decrease in PCR efficiency. nih.gov This suggests that while some interaction is necessary for positioning the nucleotide, excessive or improperly positioned interactions can hinder the conformational changes required for catalysis or impede the subsequent translocation of the polymerase along the DNA template.

The fluorophore and its linker can sterically clash with residues in the polymerase's active site, affecting the precise geometry required for the nucleotidyl transfer reaction. The structure of the polymerase-DNA-dNTP ternary complex is a tightly packed environment. The fluorophore must be accommodated within this structure without disrupting the critical contacts between the enzyme, the template DNA, and the incoming nucleotide. Studies with various dye-labeled dNTPs have shown that the incorporation efficiency is dependent not only on the dye itself but also on the combination of the dye and the specific nucleobase. nih.gov

The fidelity of the polymerase can also be affected. While Texas Red-dUTP is designed to be incorporated opposite adenine, the structural perturbation it causes could potentially increase the rate of misincorporation of other nucleotides or affect the proofreading activity (3'-5' exonuclease activity) of high-fidelity polymerases. For archaeal family B DNA polymerases, which are known to stall upon encountering uracil in the template, the presence of a dU-containing nucleotide with a large adduct in the active site could lead to strong inhibition. nih.gov

Interactive Table 2: Factors Influencing Polymerase Interaction with Modified dUTPs

| Influencing Factor | Description | Potential Impact on Kinetics and Fidelity |

| Fluorophore Size/Bulk | The large size of Texas Red creates steric hindrance within the polymerase active site. | Decreased incorporation efficiency (kcat/Km); potential for increased stalling or dissociation of the polymerase. |

| Linker Arm | Connects the fluorophore to the C5 position of uracil. Length and flexibility are key. | An optimized linker can position the fluorophore away from critical residues, improving incorporation. Poor linkers can exacerbate steric clash. jenabioscience.com |

| Non-covalent Interactions | The fluorophore and linker can form additional hydrogen or other non-covalent bonds with polymerase amino acid residues. nih.gov | An increased number of these bonds has been shown to decrease PCR efficiency, suggesting they may create an overly stable, non-productive complex. nih.gov |

| Polymerase Type | Different DNA polymerase families (e.g., A, B) and individual polymerases have different active site geometries and fidelities. | Archaeal Family B polymerases (e.g., Pfu) are strongly inhibited by dU-containing DNA, making them less suitable for incorporating dUTP analogs. nih.gov |

Methodological Frameworks for Nucleic Acid Labeling with Chromatide Tm Texas Red R 5 Dutp

Probe Generation Strategies for In Situ Hybridization (ISH)

In situ hybridization requires probes that are brightly fluorescent and specifically bind to their target sequences within morphologically preserved cells or tissues. thermofisher.com Chromatide™ Texas Red®-5-dUTP can be incorporated into DNA probes using several standard molecular biology techniques, including nick translation and random primer labeling. fishersci.comfishersci.co.uk The choice of strategy and its subsequent optimization are critical for producing probes with the desired length, labeling density, and hybridization performance.

Nick Translation Protocol Optimization for DNA Probe Synthesis

Nick translation is a widely used method for labeling DNA probes. sigmaaldrich.com The process relies on the coordinated action of two enzymes: Deoxyribonuclease I (DNase I) and DNA Polymerase I. sigmaaldrich.comsigmaaldrich.com DNase I introduces single-stranded breaks, or "nicks," at random locations in the DNA backbone, creating a free 3'-hydroxyl (3'-OH) terminus. sigmaaldrich.com DNA Polymerase I then binds to this 3'-OH primer and synthesizes a new DNA strand, using the intact strand as a template. Concurrently, the 5'→3' exonuclease activity of DNA Polymerase I removes the existing nucleotides downstream of the nick, which are then replaced by the polymerase activity with new nucleotides, including the fluorescently labeled Chromatide™ Texas Red®-5-dUTP. sigmaaldrich.comsigmaaldrich.com The result is a DNA molecule where a portion of the original nucleotides has been replaced with a new strand containing the fluorescent label.

The success of nick translation is highly dependent on the precise calibration of both DNase I and DNA Polymerase I activity. The concentration of DNase I is a critical parameter that must be optimized, as excessive enzymatic activity can lead to double-stranded breaks and overly short probe fragments, while insufficient activity will result in poor incorporation of the label. moleculardevices.com Because DNase I activity can vary between lots, it is important to qualify the activity of each new lot before use. moleculardevices.com The goal is to introduce a sufficient number of nicks to allow for efficient labeling without causing excessive degradation of the template DNA. sigmaaldrich.commoleculardevices.com The optimal concentration of DNase I is the lowest level that achieves the desired probe size, typically in the range of 200 to 500 nucleotides for ISH applications. sigmaaldrich.commoleculardevices.com Factors such as ionic strength can also affect DNase I activity; for instance, increasing the NaCl or KCl concentration from 0 to 30 mM can decrease its activity by more than twofold. thermofisher.com

Similarly, the activity of DNA Polymerase I must be sufficient to ensure robust synthesis and strand replacement. One unit of DNA Polymerase I is defined as the amount of enzyme needed to incorporate 10 nanomoles of total deoxyribonucleotides into an acid-insoluble form in 30 minutes at 37°C. promega.com The reaction buffer, typically containing Tris-HCl, MgSO₄, and DTT, is formulated to provide optimal conditions for the enzyme's polymerase and 5'→3' exonuclease functions. promega.com For successful labeling, it is crucial to maintain a balance where the polymerase effectively incorporates the labeled dUTP without being inhibited by the modification on the nucleotide.

Table 1: Key Parameters for DNase I Treatment Optimization

| Parameter | Recommendation/Finding | Rationale | Source |

|---|---|---|---|

| Enzyme Qualification | Qualify the activity of each new lot of DNase I prior to use. | DNase I may exhibit lot-to-lot variation in activity. | moleculardevices.com |

| Optimal Concentration | Use the lowest concentration that reduces the DNA to the desired fragment size (e.g., 200-500 bp). | Excess DNase I can lead to over-digestion and slow sample filtration in certain assays. | sigmaaldrich.commoleculardevices.com |

| Incubation Time | Optimize incubation time (e.g., 15-60 minutes) at the recommended temperature (e.g., 15°C or 37°C). | Controls the extent of nicking and final probe length. | nih.govthermofisher.com |

| Inactivation | Inactivate DNase I by heat (e.g., 75°C for 5-10 minutes) or by adding EDTA. | Prevents degradation of the labeled probe and is crucial for subsequent applications. | sigmaaldrich.comnih.gov |

| Buffer Composition | DNase I requires divalent cations like Mg²⁺ and is synergistically activated by Ca²⁺. | Enzyme activity is highly dependent on the ionic environment. | thermofisher.com |

Therefore, the optimal ratio must be determined empirically for each specific application and template. jenabioscience.com For nick translation, a recommended starting point is a 1:1 ratio of Chromatide™ Texas Red®-5-dUTP to dTTP. jenabioscience.com However, for other enzymatic methods or different templates, this ratio may need to be adjusted. For non-radioactive labeling via nick translation, some protocols suggest substituting dTTP with the labeled dUTP at a molar ratio of 1:3 to 1:5 (labeled:unlabeled). thermofisher.com The final concentration of all four dNTPs (dATP, dCTP, dGTP, and the dTTP/labeled-dUTP mix) must also be carefully controlled to support efficient polymerization. promega.com

Table 2: Recommended Starting Ratios of Labeled dUTP to Unlabeled dTTP

| Labeling Method | Labeled dUTP : Unlabeled dTTP Ratio | Source |

|---|---|---|

| Nick Translation | 1 : 1 | jenabioscience.com |

| Nick Translation (alternative) | 1 : 3 to 1 : 5 | thermofisher.com |

| PCR | 1 : 2 to 1 : 4 | jenabioscience.comthermofisher.com |

| Random Primed Labeling | 1 : 2 | fishersci.com |

Random Primed Labeling Approaches for High-Density Fluorescent Probes

Random primed labeling is another powerful technique for generating highly fluorescent DNA probes. bioline.com This method involves denaturing the double-stranded DNA template into single strands and annealing a mixture of random hexameric oligonucleotides. bioline.com These short primers bind at multiple sites along the template DNA. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity but retains its 5'→3' polymerase and 3'→5' proofreading activities, then extends these primers. fishersci.com It synthesizes new DNA strands complementary to the template, incorporating Chromatide™ Texas Red®-5-dUTP in the process. fishersci.combioline.com This approach typically results in a high density of label incorporation, producing probes with a strong fluorescent signal. nih.gov

The primers used in this method are a heterogeneous mixture of oligonucleotides, typically six nucleotides in length (hexamers), representing all possible sequence combinations (4⁶ = 4096 sequences). bioline.com This ensures that the primers can anneal to multiple locations on any given DNA template, providing comprehensive and relatively uniform labeling. bioline.com While the primers are random, general design principles for oligonucleotides are still relevant for ensuring efficiency. These include aiming for a GC content between 35-65% and avoiding sequences that could form stable secondary structures. idtdna.com

The hybridization of these random primers to the denatured DNA template is a crucial step. The annealing temperature (Ta) must be optimized to be low enough to allow the short hexamers to bind effectively to the template but high enough to prevent significant non-specific binding. idtdna.com Typically, after the template DNA is denatured by heating (e.g., 95-98°C), it is rapidly cooled on ice ("snap cooled") before the primers are added, which facilitates primer annealing. thermofisher.com

The Klenow fragment is the enzyme of choice for random primed labeling because its lack of 5'→3' exonuclease activity prevents the degradation of the newly synthesized, labeled strand. fishersci.com The enzyme's 5'→3' polymerase activity efficiently extends the annealed hexamer primers, incorporating the Chromatide™ Texas Red®-5-dUTP from the reaction mixture. fishersci.combioline.com The efficiency of incorporation can be influenced by the specific fluorophore attached to the nucleotide and the polymerase being used. tandfonline.com Some polymerases, like the Klenow fragment, can effectively incorporate nucleotides with bulky dye labels. tandfonline.comnih.gov

Assessing the labeling efficiency is essential for quality control. This can be achieved through several methods. A common approach is to use fluorescence-based assays that measure the activity of the DNA polymerase by quantifying the amount of newly synthesized DNA. researchgate.netnih.gov The efficiency of the labeling reaction can also be evaluated by calculating the ratio of incorporated dye molecules to the number of bases in the probe. This is determined by measuring the absorbance of the purified probe at 260 nm (for nucleic acid) and at the absorbance maximum for the dye (595 nm for Texas Red®), then applying the Beer-Lambert law. fishersci.comthermofisher.com

Table 3: Factors Influencing Klenow Fragment Labeling Efficiency

| Factor | Description | Impact on Efficiency | Source |

|---|---|---|---|

| Enzyme Activity | The inherent 5'→3' polymerase capability of the Klenow fragment. | High activity is required for robust probe synthesis. | fishersci.com |

| Labeled Nucleotide | The structure of Chromatide™ Texas Red®-5-dUTP, including the fluorophore and linker arm. | Bulky labels can sometimes hinder polymerase activity, requiring optimization of the labeled:unlabeled dNTP ratio. | fishersci.comtandfonline.com |

| dNTP Concentration | The concentration of both labeled and unlabeled deoxynucleoside triphosphates. | An optimal balance is needed to maximize incorporation without inhibiting the enzyme. | fishersci.com |

| Template Quality | The purity and integrity of the DNA template. | High-quality, intact DNA templates lead to more efficient and longer probe synthesis. | bioline.com |

| Reaction Conditions | Buffer composition, temperature (37°C), and incubation time. | Must be optimized for the Klenow fragment to function effectively. | fishersci.com |

Polymerase Chain Reaction (PCR)-Based Probe Labeling

PCR-based methods offer a rapid and efficient means of generating fluorescently labeled DNA probes. Chromatide™ Texas Red®-5-dUTP can be incorporated into the newly synthesized DNA strands during the PCR process. fishersci.co.ukfishersci.com

Direct incorporation is the most straightforward method for generating PCR probes labeled with Chromatide™ Texas Red®-5-dUTP. In this approach, the labeled dUTP is added directly to the PCR reaction mixture along with the other unlabeled deoxynucleotide triphosphates (dNTPs). jenabioscience.comsigmaaldrich.com Taq DNA polymerase, a thermostable enzyme commonly used in PCR, can effectively incorporate the modified dUTP in place of its natural counterpart, dTTP. jenabioscience.combiotium.com

For successful labeling, the ratio of Chromatide™ Texas Red®-5-dUTP to unlabeled dTTP is a critical parameter that often requires optimization. jenabioscience.comsigmaaldrich.com A common starting point is a ratio where the labeled dUTP constitutes 20-40% of the total TTP concentration. jenabioscience.comsigmaaldrich.com The optimal ratio can vary depending on the specific application and the desired labeling density. It is important to note that dUTP and its analogs can inhibit the activity of certain high-fidelity DNA polymerases like Pfu and Vent®; therefore, Taq polymerase is the recommended enzyme for this application. biotium.com

Table 1: Example PCR Reaction Mix for Direct Incorporation

| Component | Volume per reaction | Final concentration |

|---|---|---|

| 10X Taq reaction buffer | 2 µL | 1X |

| 25 mM MgCl₂ | 2 µL | 5 mM |

| 1 mM dATP | 2 µL | 100 µM |

| 1 mM dCTP | 2 µL | 100 µM |

| 1 mM dGTP | 2 µL | 100 µM |

| 1 mM dTTP | 1 µL | 50 µM |

| 1 mM Chromatide™ Texas Red®-5-dUTP | 1 µL | 50 µM |

| 10 µM forward primer | 1 µL | 500 nM |

| 10 µM reverse primer | 1 µL | 500 nM |

| Template DNA | 1 ng | 50 pg/µL |

| Taq DNA polymerase | 1 U | 0.05 U/µL |

| Molecular grade dH₂O | to 20 µL total |

This table is an illustrative example; optimal concentrations may vary. biotium.com

While direct incorporation is common, two-step labeling protocols also exist. One such method involves using primers that have been fluorescently labeled prior to the PCR reaction. In this scenario, the Texas Red® moiety is attached to the 5' end of one or both primers. eurogentec.com During PCR, these labeled primers are incorporated into the amplicons, resulting in a fluorescently tagged product. This method ensures that each amplicon contains at least one fluorophore at its terminus.

Another two-step approach involves an initial PCR amplification to generate the desired DNA fragment, followed by a separate enzymatic reaction to label the DNA. For instance, the 3' ends of the purified PCR product can be labeled using terminal deoxynucleotidyl transferase (TdT) and Chromatide™ Texas Red®-5-dUTP. fishersci.co.ukfishersci.combio-rad.com This method is particularly useful when a high density of internal labels is not required or when the presence of modified bases during amplification might interfere with the reaction efficiency.

Deoxyuridine Triphosphate-Mediated Strand Break End-Labeling (TUNEL-based methodologies)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, which is a key characteristic of apoptosis, or programmed cell death. numberanalytics.comcellsignal.com The assay can be adapted to use fluorescently labeled dUTP analogs like Chromatide™ Texas Red®-5-dUTP for direct detection of apoptotic cells. cellsignal.comnih.gov

The core principle of the TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT). youtube.com During the late stages of apoptosis, cellular endonucleases cleave genomic DNA, creating numerous single- and double-strand breaks with exposed 3'-hydroxyl (3'-OH) termini. numberanalytics.comyoutube.comcreative-bioarray.com TdT is a unique DNA polymerase that can catalyze the addition of deoxynucleotides to these 3'-OH ends of DNA fragments in a template-independent manner. youtube.compromega.de

In a TUNEL assay using a fluorescent analog, the reaction mixture contains TdT and a fluorescently labeled dUTP, such as Chromatide™ Texas Red®-5-dUTP. cellsignal.compromega.de TdT incorporates the Texas Red®-labeled dUTP onto the 3'-OH ends of the DNA fragments. promega.de This results in the direct labeling of apoptotic cells, which can then be visualized and quantified using fluorescence microscopy or flow cytometry. cellsignal.comcreative-bioarray.com

Optimizing the TdT concentration and reaction time is crucial for achieving a high signal-to-noise ratio in TUNEL assays. nih.gov Insufficient TdT or a short incubation time may lead to weak or undetectable signals, while excessive enzyme concentration or prolonged incubation can result in non-specific labeling of non-apoptotic cells. nih.govpromega.de

For instance, in studies of sperm DNA fragmentation, incubation with the TdT reaction mixture for 60 minutes at 37°C has been shown to be effective. nih.gov In other cell culture applications, incubation times can range from 60 minutes to overnight at room temperature, depending on the specific protocol and cell type. creative-bioarray.compromega.de It is often recommended to perform a positive control by treating cells with DNase I to induce widespread DNA breaks, and a negative control where the TdT enzyme is omitted from the reaction mixture. nih.govpromega.deihcworld.com These controls help to validate the assay and to determine the optimal staining conditions. ihcworld.com

Table 2: General TUNEL Reaction Optimization Parameters

| Parameter | Variable Range | Considerations |

|---|---|---|

| TdT Concentration | Varies by kit/supplier | Titration may be necessary to find the optimal concentration that maximizes the signal in positive controls while minimizing background in negative controls. |

| Reaction Duration | 30 - 120 minutes (or longer) | Longer incubation may increase signal but also background. nih.gov Time should be optimized for the specific cell or tissue type. |

| Reaction Temperature | 37°C or Room Temperature | 37°C is common for enzymatic activity, but room temperature incubations can also be effective, especially for longer durations. creative-bioarray.compromega.de |

This table provides general guidance; specific conditions should be empirically determined.

The TUNEL assay, utilizing fluorescent dUTPs like Texas Red®-5-dUTP, is a powerful tool in DNA fragmentation research and for tracking cellular events like apoptosis. It is widely applied across various fields, including cancer research, neuroscience, and developmental biology. numberanalytics.comnih.gov

For example, the TUNEL assay has been used to evaluate sperm DNA fragmentation in different animal species, providing insights into semen quality and fertility. nih.govresearcherslinks.com In studies of the nervous system, this method allows for the simultaneous detection of apoptotic cells alongside other cellular markers, enabling the characterization of proliferative, differentiated, and dying cells within a single tissue section. nih.gov The ability to quantify the number of TUNEL-positive cells can be used to assess the efficacy of therapeutic treatments designed to either induce or prevent apoptosis. nih.gov For instance, an increase in the percentage of TUNEL-positive cancer cells after drug treatment would indicate that the drug is effective at inducing apoptosis. youtube.com

Advanced Research Applications and Methodological Implementations of Chromatide Tm Texas Red R 5 Dutp

Chromosomal Analysis and Genetic Mapping via Fluorescent In Situ Hybridization (FISH)

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA sequences on chromosomes. The incorporation of Chromatide™ Texas Red®-5-dUTP into these probes allows for the direct and vibrant visualization of targeted genomic regions.

Detection of Specific Loci on Metaphase and Interphase Chromosomes

Chromatide™ Texas Red®-5-dUTP is frequently employed to label DNA probes for the precise identification of specific gene loci on both condensed metaphase chromosomes and within the more diffuse chromatin of interphase nuclei. These labeled probes, often derived from Bacterial Artificial Chromosomes (BACs) containing the sequence of interest, are hybridized to cellular preparations. The bright red fluorescence of the Texas Red® dye allows for the clear visualization of the probe bound to its complementary DNA sequence on the chromosome. This enables researchers to map the location of genes, identify chromosomal abnormalities, and study the organization of the genome. For instance, in the Targeted Analysis of Chromatin Events (TACE) technique, probes labeled with Chromatide™ Texas Red®-5-dUTP are used to investigate specific chromosomal locations in plant cells. researchgate.net

Multicolor FISH Strategies using Complementary Fluorescent Probes

To simultaneously visualize multiple genomic targets, Chromatide™ Texas Red®-5-dUTP is often used in conjunction with other fluorescently labeled nucleotides that emit at different wavelengths. This technique, known as multicolor FISH (m-FISH), allows for the differential labeling of various chromosomes or specific loci. A common partner for Texas Red® is a green-emitting fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a proprietary dye such as Alexa Fluor 488. For example, research methodologies describe the combined use of ChromaTide™ Texas Red®-5-dUTP and ChromaTide™ Alexa Fluor® 488-5-dUTP to label different DNA probes for simultaneous hybridization. researchgate.net This approach is invaluable for studying complex chromosomal rearrangements, such as translocations, and for karyotyping.

| Fluorophore Combination | Emission Color | Typical Application |

| Texas Red®-5-dUTP / FITC-dUTP | Red / Green | Dual-color FISH for two-target detection |

| Texas Red®-5-dUTP / Alexa Fluor 488-dUTP | Red / Green | High-performance multicolor imaging |

| Texas Red®-5-dUTP / DAPI | Red / Blue | Locus-specific probe with nuclear counterstain |

Subtelomeric and Centromeric Region Analysis

The subtelomeric and centromeric regions of chromosomes are highly repetitive and play crucial roles in chromosome stability and segregation. Due to their repetitive nature, these regions are often challenging to analyze. FISH probes labeled with Chromatide™ Texas Red®-5-dUTP are utilized to specifically target these areas. For instance, commercially available probe sets for subtelomeric regions include those directly labeled with red fluorophores like Texas Red®. These probes are instrumental in identifying cryptic translocations and deletions in individuals with developmental disabilities and other genetic disorders. Similarly, probes targeting the alpha-satellite DNA sequences found in centromeres can be labeled with Texas Red®-5-dUTP to study centromere structure and function, as well as to detect aneuploidies. The TACE method, which employs probes labeled with this compound, can be applied to the analysis of specific chromosomal regions, including centromeres. researchgate.net

Quantitative Fluorescence Signal Analysis for Gene Copy Number Assessment

Beyond qualitative localization, the fluorescence intensity of probes labeled with Chromatide™ Texas Red®-5-dUTP can be quantified to assess gene copy number. In this application, the brightness of the fluorescent signal from a target gene is compared to a reference probe labeled with a different fluorophore, often located on a stable chromosomal region. This quantitative FISH (qFISH) approach is critical in cancer research for evaluating gene amplification or deletion, which can have diagnostic and prognostic implications. The photostability and brightness of Texas Red® are advantageous for obtaining accurate and reproducible quantitative data.

Spatial and Temporal Tracking of Nucleic Acids within Cellular Compartments

Understanding the dynamic organization of the genome within the three-dimensional space of the nucleus is essential for elucidating gene regulation and function. Chromatide™ Texas Red®-5-dUTP provides a means to fluorescently tag specific DNA sequences, allowing for their tracking within living or fixed cells.

Localization of Specific DNA Sequences in Nuclei

By incorporating Chromatide™ Texas Red®-5-dUTP into probes targeting specific DNA sequences, researchers can visualize the spatial arrangement of these sequences within the nucleus. This has been instrumental in studying the organization of chromosome territories, the positioning of genes relative to nuclear landmarks like the nuclear lamina or nucleolus, and the dynamics of chromatin looping. The aforementioned TACE technique, for example, leverages probes labeled with Chromatide™ Texas Red®-5-dUTP to quantitatively analyze the localization of proteins to specific genomic regions within the nucleus of plant cells, providing insights into the spatial aspects of DNA-protein interactions. researchgate.net These studies contribute to a deeper understanding of how the spatial organization of the genome influences its function.

Visualization of Messenger RNA (mRNA) and Non-Coding RNA (ncRNA) Transcripts

The ability to visualize the localization and abundance of specific RNA transcripts within cells and tissues is crucial for understanding gene expression and regulation. ChromaTide(TM) Texas Red(R)-5-dUTP is frequently employed in fluorescence in situ hybridization (FISH) protocols to label DNA probes that, in turn, bind to complementary mRNA and ncRNA sequences.

In this technique, DNA probes are enzymatically labeled by incorporating this compound through methods such as nick translation, random priming, or PCR. thermofisher.com These labeled probes are then hybridized to fixed cells or tissue sections. The Texas Red fluorophore allows for the direct visualization of the target RNA molecules using fluorescence microscopy.

Researchers have successfully utilized Texas Red-labeled probes to detect a variety of transcripts. For instance, in multiplex FISH experiments, probes labeled with different fluorophores, including Texas Red, have been used to simultaneously visualize the expression of multiple genes in a single sample, such as in the analysis of gene expression patterns in Drosophila embryos. thermofisher.com This approach provides valuable insights into the spatial and temporal co-regulation of genes during development. While specific studies detailing the use of this compound for a wide range of individual mRNA and ncRNA targets are extensive and varied across the literature, the principle remains a cornerstone of molecular cytogenetics.

Hybridization Kinetics and Stringency Optimization for In Situ Detection

The success of in situ hybridization experiments hinges on the precise control of hybridization kinetics and stringency. Hybridization kinetics refers to the rate at which the labeled probe binds to its target sequence. pnas.orgrsc.orgnih.govnih.gov Several factors influence this rate, including probe concentration, temperature, and the composition of the hybridization buffer. pnas.orgrsc.org

Stringency refers to the conditions under which the hybridization and subsequent washing steps are performed. High stringency conditions (e.g., higher temperature, lower salt concentration) favor the formation of perfectly matched probe-target duplexes and help to minimize non-specific binding, which can lead to background fluorescence. youtube.com Conversely, lower stringency conditions may be necessary for probes with lower melting temperatures or when targeting sequences with some degree of variability.

Optimizing these parameters is critical for achieving a high signal-to-noise ratio. For Texas Red-labeled probes, researchers have found that careful adjustment of formamide (B127407) concentration in the hybridization buffer and the temperature and salt concentration of post-hybridization washes can significantly reduce background and enhance the specificity of the signal. youtube.com For example, a study on comparative genomic hybridization demonstrated that using Texas Red-labeled probes reduced hybridization artifacts compared to FITC-labeled probes in certain problematic genomic regions. nih.gov While general principles of kinetics and stringency apply, the optimal conditions for a given experiment using this compound must often be determined empirically.

| Parameter | Effect on Hybridization | General Optimization Strategy |

| Probe Concentration | Higher concentration can increase the rate of hybridization but may also increase background. | Start with a recommended concentration and titrate to find the optimal balance between signal and noise. |

| Temperature | Higher temperatures increase the stringency of hybridization. | Typically performed 3-5°C below the melting temperature (Tm) of the probe-target duplex. |

| Formamide | Lowers the melting temperature of nucleic acid duplexes, allowing for lower hybridization temperatures. | Typically used at concentrations of 50% to increase stringency. |

| Salt Concentration (SSC) | Higher salt concentrations decrease stringency. | Post-hybridization washes are performed with decreasing concentrations of SSC to remove non-specifically bound probes. |

DNA Replication and Cell Cycle Dynamics Studies

Understanding the intricate processes of DNA replication and the cell cycle is fundamental to many areas of biology, from developmental biology to cancer research. This compound provides a powerful tool for labeling newly synthesized DNA, enabling detailed investigations into these processes.

Pulse-Chase Labeling Strategies for S-Phase Progression Analysis

Pulse-chase experiments are a classic method for studying dynamic cellular processes. In the context of DNA replication, cells are briefly "pulsed" with a labeled nucleotide, such as this compound, which is incorporated into the DNA of cells actively undergoing replication (S-phase). This is followed by a "chase" with an excess of unlabeled nucleotides, preventing further incorporation of the label.

By tracking the labeled cells over time, researchers can follow their progression through the S-phase and into subsequent phases of the cell cycle. nih.govnih.govresearchgate.netnih.gov This allows for the determination of the duration of the S-phase and other cell cycle parameters. While many studies have utilized thymidine (B127349) analogs like BrdU and EdU for this purpose, the principle is directly applicable to fluorescently labeled dUTPs. nih.govnih.govnih.gov The red fluorescence of Texas Red allows for easy detection and quantification of labeled cells, often in conjunction with other fluorescent markers for different cell cycle phases.

| Time Point | Expected Observation of Texas Red Signal |

| During Pulse | Signal appears in the nuclei of S-phase cells. |

| Early Chase | Labeled cells progress through S-phase, signal may appear more condensed as replication completes. |

| Late Chase | Labeled cells enter G2 and then M phase, appearing as pairs of labeled daughter cells after mitosis. |

High-Resolution Mapping of Replication Origins and Fork Movement

Identifying the specific sites where DNA replication begins (origins of replication) and tracking the movement of the replication forks are crucial for understanding how the genome is duplicated. This compound can be used to label nascent DNA strands, which can then be isolated and analyzed to map replication origins.

One common technique involves the isolation of short, newly synthesized DNA fragments, which are enriched in sequences close to replication origins. These fragments can be labeled with Texas Red-dUTP and hybridized to microarrays or subjected to high-throughput sequencing to identify their genomic locations. nih.govnih.gov Furthermore, by using sequential pulses of different colored fluorescent nucleotides, researchers can visualize the direction and speed of replication fork movement along the DNA fibers. While specific examples detailing the use of this compound for this are not as prevalent as those using other labels, its properties make it a suitable candidate for such high-resolution studies.

Quantitative Assessment of DNA Synthesis Rates in Biological Systems

The intensity of the fluorescence signal from incorporated this compound can be used as a quantitative measure of the amount of DNA synthesis that has occurred. This allows researchers to assess the rate of DNA synthesis in different cell populations or under various experimental conditions.

By measuring the fluorescence intensity per cell or per nucleus using techniques like fluorescence microscopy coupled with image analysis software or flow cytometry, it is possible to compare the levels of DNA replication. For example, this approach can be used to study the effects of drugs or other treatments on cell proliferation by quantifying changes in the rate of DNA synthesis.

Flow Cytometry Applications for Nucleic Acid Content Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a large population. When combined with fluorescent labeling of nucleic acids, it becomes an invaluable tool for cell cycle analysis. caister.comthermofisher.comnih.govpurdue.edu

Cells are incubated with this compound, which is incorporated into the DNA of proliferating cells. After fixation and permeabilization, the cells are passed through a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to the amount of incorporated labeled nucleotide.

This data can be used to generate a histogram of DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). caister.comthermofisher.comnih.gov The bright and spectrally distinct emission of Texas Red makes it suitable for multiparameter flow cytometry, where it can be used in conjunction with other fluorescent probes to simultaneously analyze other cellular markers, such as proteins associated with specific cell cycle stages.

| Cell Cycle Phase | Expected Texas Red Fluorescence Intensity |

| G0/G1 | Low/background fluorescence (no DNA synthesis). |

| S | Intermediate and increasing fluorescence as DNA is replicated. |

| G2/M | High fluorescence (cells have twice the DNA content of G1 cells). |

Detection of Labeled DNA in Cell Populations for Ploidy Assessment

This compound serves as a valuable tool in flow cytometry for the assessment of cellular DNA content, a critical parameter in determining cell ploidy. This fluorescently labeled deoxyuridine triphosphate analog is incorporated into newly synthesized DNA during the S phase of the cell cycle. aatbio.com As cells progress through the cell cycle, their DNA content changes, with cells in G2/M phase having twice the DNA content of cells in G0/G1 phase. thermofisher.com

By staining cells with this compound, researchers can quantitatively measure the fluorescence intensity of individual cells using a flow cytometer. This data allows for the generation of a DNA content histogram, which displays the distribution of cells across the different phases of the cell cycle. thermofisher.com The analysis of this histogram enables the characterization of a cell population's ploidy status, identifying normal diploid cells as well as aneuploid or polyploid populations, which are often characteristic of cancer cells. researchgate.net The fluorescence emitted by the incorporated Texas Red dye is directly proportional to the amount of DNA, providing a reliable method for ploidy assessment. nih.gov

Integration with Immunophenotyping for Multi-Parameter Cell Characterization

A significant advantage of using this compound is its compatibility with multi-parameter flow cytometry, allowing for the simultaneous analysis of DNA content and cell surface markers through immunophenotyping. researchgate.net This integrated approach provides a more comprehensive characterization of heterogeneous cell populations.

In this methodology, cells are first labeled with antibodies conjugated to different fluorophores to identify specific cell subpopulations based on their surface antigen expression. Subsequently, the cells are permeabilized and stained with this compound to analyze their DNA content. The distinct spectral properties of Texas Red allow it to be used in conjunction with other common fluorochromes like FITC and R-phycoerythrin (RPE) with minimal spectral overlap, often without the need for complex fluorescence compensation. nih.govresearchgate.net This enables researchers to correlate cell cycle status with specific immunophenotypes, providing valuable insights into the proliferation dynamics of distinct cell subsets within a mixed population. For instance, it becomes possible to determine the proliferative activity of specific immune cell types in response to stimuli.

Sorting of Cells Based on DNA Content and Label Incorporation

Flow cytometry, coupled with fluorescent labeling using this compound, facilitates the physical separation and collection of cell subpopulations based on their DNA content and the incorporation of the fluorescent label. This process, known as fluorescence-activated cell sorting (FACS), allows for the isolation of viable cells from specific phases of the cell cycle for further downstream analysis. thermofisher.com

By setting appropriate gates on the flow cytometer based on the fluorescence intensity of the Texas Red dye, researchers can selectively sort cells in G0/G1, S, or G2/M phases. thermofisher.com This capability is crucial for a variety of research applications, such as studying the expression of phase-specific genes or proteins, investigating the mechanisms of cell cycle regulation, and enriching for specific cell populations for culture or transplantation. The ability to sort cells based on the incorporation of a fluorescent DNA precursor provides a powerful tool for dissecting the complexities of cell cycle progression and its role in various biological processes.

Hybridization-Based Detection in Microarray and Dot Blot Formats

Preparation of Fluorescent Probes for Solid-Phase Hybridization

This compound is widely used in the enzymatic synthesis of fluorescently labeled DNA probes for various hybridization-based assays, including microarrays and dot blots. fishersci.comthermofisher.com These probes can be generated through standard molecular biology techniques such as nick translation, random priming, PCR amplification, and reverse transcription. fishersci.comjenabioscience.com During these reactions, DNA polymerase incorporates the Texas Red-labeled dUTP into the newly synthesized DNA strand, creating a probe that can be detected via its fluorescence.

The choice of labeling method can influence the size and specific activity of the resulting probe. For instance, nick translation can produce fragments in a specific size range, which can be controlled by adjusting incubation time and enzyme concentration. jenabioscience.com The resulting fluorescently labeled probes can then be purified to remove unincorporated nucleotides before being used in hybridization experiments. jenabioscience.comspringernature.com

Signal Detection and Quantification in High-Throughput Platforms

In microarray and dot blot formats, the fluorescently labeled probes generated with this compound are hybridized to target nucleic acids immobilized on a solid support, such as a membrane or glass slide. fishersci.comspringernature.com After hybridization and subsequent washing steps to remove unbound probes, the signal from the bound Texas Red-labeled probes is detected using a fluorescence scanner or imager. youtube.com

The intensity of the fluorescent signal at each spot on the microarray or dot blot is proportional to the amount of labeled probe hybridized to the target sequence. This allows for the quantitative analysis of gene expression or the detection of specific nucleic acid sequences in a high-throughput manner. nih.gov The bright and photostable nature of the Texas Red dye contributes to a high signal-to-noise ratio, enabling sensitive detection. thermofisher.com In some applications, signal amplification techniques can be employed to further enhance the detection sensitivity of the hybridized probes. thermofisher.com

Integration with Super-Resolution Microscopy Techniques

The unique photophysical properties of certain fluorescent dyes have enabled their use in super-resolution microscopy, a collection of techniques that bypass the diffraction limit of light microscopy to visualize cellular structures at the nanoscale. upmcphysicianresources.combiotium.com An intriguing application for Texas Red-labeled nucleotides, such as Texas Red-12-dUTP, has emerged in this field. pubcompare.ai

Super-resolution techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the precise localization of individual fluorescent molecules that can be switched between a fluorescent and a dark state. upmcphysicianresources.combiotium.com While not a traditional photoswitchable dye, the photostability and brightness of Texas Red can be advantageous in certain super-resolution modalities. Researchers are continuously developing and refining labeling strategies and imaging protocols to leverage the properties of existing fluorophores like Texas Red for these advanced imaging applications. upmcphysicianresources.comnih.gov The ability to incorporate a bright, red-fluorescent label directly into DNA opens up possibilities for studying the nano-architecture of chromatin and other DNA-containing structures with unprecedented detail. upmcphysicianresources.com

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) Compatibilities

STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. The compatibility of a fluorophore with these methods hinges on its photoswitching properties—the ability to be reversibly or irreversibly transitioned between a fluorescent "on" state and a dark "off" state.

While PALM has traditionally been associated with photoactivatable fluorescent proteins, the photoswitchable nature of certain organic dyes makes them suitable for STORM. Texas Red, a rhodamine derivative, exhibits the requisite photophysical characteristics for STORM imaging. nih.gov Although many STORM applications have utilized dyes like Alexa Fluor 647, the principle of photoswitching in a thiol-containing imaging buffer is applicable to Texas Red. This process typically involves driving the fluorophore into a long-lived dark state from which it can stochastically return to the fluorescent state, allowing for the capture of spatially separated single-molecule events.

For this compound, its utility in STORM lies in its ability to be enzymatically incorporated into DNA. This allows for the direct labeling of specific genomic loci or newly synthesized DNA, which can then be visualized at the nanoscale. The Texas Red moiety, with its excitation maximum around 595 nm and emission maximum near 615 nm, is well-suited for excitation with common laser lines used in STORM setups, such as the 561 nm laser. thermofisher.com The successful application in STORM, however, is highly dependent on the optimization of the imaging buffer to facilitate efficient photoswitching and minimize photobleaching.

The compatibility of this compound with PALM is less direct, as PALM traditionally relies on the photoactivation of genetically encoded fluorescent proteins. However, the broader concept of single-molecule localization can be applied. By controlling the concentration of the labeled nucleotide and the enzymatic incorporation conditions, it is possible to achieve a low labeling density, which is a prerequisite for resolving individual fluorophores. While not a conventional PALM experiment, the principles of single-molecule detection and localization can be employed to map the positions of the incorporated Texas Red-5-dUTP molecules.

Table 1: Photophysical Properties of Texas Red Relevant to STORM and PALM

| Property | Value | Significance for STORM/PALM |

| Excitation Maximum | ~595 nm thermofisher.com | Compatible with common laser lines (e.g., 561 nm, 594 nm) used in super-resolution setups. thermofisher.comutexas.edu |

| Emission Maximum | ~615 nm thermofisher.com | Provides a strong signal in the red channel, with good spectral separation from common green fluorophores for multicolor imaging. |

| Photostability | Good in antifade conditions thermofisher.com | Crucial for acquiring a sufficient number of photons from each single-molecule event for precise localization. |

| Photoswitching | Can be induced in thiol-containing buffers | The fundamental property that enables its use in STORM by allowing temporal separation of overlapping fluorophores. |

Stimulated Emission Depletion (STED) Microscopy for Enhanced Spatial Resolution

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus with a second, donut-shaped laser beam, thereby narrowing the effective point-spread function. A key requirement for a STED fluorophore is its ability to withstand the high laser powers used for depletion without excessive photobleaching.

Texas Red, with its emission in the red part of the spectrum, is a suitable candidate for STED microscopy. The depletion of red-emitting dyes is typically achieved using a laser in the far-red or near-infrared region (e.g., 775 nm). The photostability of Texas Red is a significant advantage in this context, allowing for the acquisition of high-quality, super-resolved images. thermofisher.com

The enzymatic incorporation of this compound enables the application of STED microscopy to the study of DNA organization and dynamics with nanoscale precision. For instance, researchers can visualize the fine structure of chromatin, replication forks, or sites of DNA damage with a resolution that is not achievable with conventional confocal microscopy. The use of DNA-based labeling with exchangeable fluorophores in STED has also been shown to bypass photobleaching, enabling long-term and multicolor imaging. nih.govnih.gov

Table 2: Methodological Considerations for STED Microscopy with Texas Red-5-dUTP

| Parameter | Consideration | Rationale |

| Excitation Laser | ~561 nm or ~594 nm | Efficiently excites the Texas Red fluorophore. thermofisher.comutexas.edu |

| STED Laser | ~775 nm | Commonly used and effective for depleting red-emitting dyes. |

| Labeling Density | Optimized for target structure | Sufficient density is needed for a continuous structure, but excessive labeling can lead to quenching and artifacts. |

| Mounting Medium | Refractive index matching | Crucial for minimizing optical aberrations and achieving the highest possible resolution. |

Advanced Image Reconstruction and Analysis for Sub-Diffraction Limit Imaging

The final step in generating a super-resolution image from SMLM data is the computational reconstruction of the image from the localized single-molecule positions. This process involves sophisticated algorithms that can precisely determine the coordinates of each fluorophore from its diffraction-limited image (the point-spread function, PSF).

For data acquired using this compound in a STORM experiment, the reconstruction process begins with the identification and fitting of individual molecular emissions in each frame of the raw data stack. Common algorithms for this task include Gaussian fitting, which models the PSF as a two-dimensional Gaussian function to determine its center with sub-pixel accuracy. The result is a list of coordinates for all localized molecules.

This list of localizations is then used to render the final super-resolution image. Two common approaches are histogram-based reconstruction and Gaussian rendering. fishersci.com In histogram-based methods, a high-resolution grid is created, and the brightness of each pixel is determined by the number of localizations that fall within it. In Gaussian rendering, each localization is represented by a Gaussian spot whose width is proportional to the localization precision, providing a more refined representation of the underlying structure.

Advanced analysis of the reconstructed images can provide quantitative insights into the spatial organization of the labeled DNA. This can include cluster analysis to identify regions of high molecular density, nearest-neighbor analysis to determine spatial relationships between molecules, and co-localization analysis in multicolor experiments to study the interactions between different labeled structures. Deep learning and other machine learning approaches are also increasingly being used to improve the speed and accuracy of image reconstruction and to extract more complex information from the data.

The analysis of STED images, while not requiring the same level of single-molecule localization, also benefits from advanced computational methods. Deconvolution algorithms can be applied to further enhance image contrast and resolution. Quantitative analysis of STED images can involve measuring the size and shape of structures, their distribution, and their intensity profiles to understand the underlying biological organization.

Technical Considerations and Optimization Strategies in Chromatide Tm Texas Red R 5 Dutp Research

Empirical Determination of Optimal Labeling Density for Signal-to-Noise Ratio Enhancement

The labeling density, which is the ratio of fluorescent dye molecules to nucleotides in a DNA probe, is a critical factor that significantly influences the signal-to-noise ratio (SNR). An optimal labeling density ensures a bright fluorescent signal without deleterious effects such as steric hindrance, which can impede probe hybridization, or fluorescence quenching, where high concentrations of fluorophores lead to a decrease in signal intensity.

The empirical determination of the optimal labeling density for Chromatide(TM) Texas Red(R)-5-dUTP is a crucial preliminary step in experimental design. This process involves creating a series of labeling reactions with varying ratios of this compound to its unlabeled counterpart, dTTP. The resulting fluorescently labeled probes are then tested in the intended application, and the SNR is calculated for each labeling density. The SNR can be calculated from fluorescence microscopy images by dividing the mean intensity of the signal by the standard deviation of the background. readthedocs.io

A typical workflow for this optimization is as follows:

Set up parallel labeling reactions: Prepare multiple reactions with different molar ratios of this compound to dTTP.

Purify the labeled probes: It is essential to remove unincorporated fluorescent nucleotides, which can contribute to background noise.

Perform the application: Use the series of labeled probes in your specific experimental context (e.g., FISH).

Image acquisition: Capture images under standardized conditions for all probes.

Quantify signal and background: Measure the fluorescence intensity of the target signal and the background for each probe.

Calculate the SNR: Determine the SNR for each labeling density to identify the optimal ratio.

Below is a representative data table illustrating the empirical determination of optimal labeling density.

Table 1: Empirical Determination of Optimal Labeling Density

| Ratio of this compound to dTTP | Mean Signal Intensity (Arbitrary Units) | Mean Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |

|---|---|---|---|

| 1:10 | 1500 | 100 | 15.0 |

| 1:5 | 2800 | 150 | 18.7 |

| 1:3 | 4500 | 250 | 18.0 |

| 1:2 | 4000 | 350 | 11.4 |

Strategies for Background Fluorescence Reduction in Complex Biological Samples

High background fluorescence can obscure the specific signal from this compound-labeled probes, leading to difficulties in data interpretation. Background fluorescence can originate from the biological sample itself (autofluorescence) or from the non-specific binding of the fluorescent probe.

Autofluorescence Mitigation Techniques

Autofluorescence is the intrinsic fluorescence of certain biological molecules, such as collagen, elastin, and lipofuscin, which can be particularly problematic in tissues. visikol.com Several methods can be employed to reduce autofluorescence:

Sudan Black B (SBB) Treatment: A 0.1% solution of SBB in 70% ethanol (B145695) has been shown to effectively quench autofluorescence in various tissues, including those imaged in the Texas Red channel. thermofisher.comaatbio.com Treatment is typically performed after fixation and before hybridization.

TrueBlack® Treatment: This is a commercial reagent designed to quench autofluorescence, particularly from lipofuscin, with minimal introduction of background in the red and far-red channels. biotium.comatlantisbioscience.com It can often be used before or after immunofluorescence staining and has been shown to preserve the signal-to-noise ratio. atlantisbioscience.com

Photobleaching: Intentionally photobleaching the sample with the excitation wavelength before applying the fluorescent probe can sometimes reduce autofluorescence. However, this must be done carefully to avoid damaging the sample.

Non-Specific Binding Prevention of Labeled Probes

Non-specific binding of the this compound-labeled probe to non-target sites is a common source of background noise. The following strategies can help to minimize this issue:

Blocking Agents: Before hybridization, incubating the sample with blocking agents can prevent the probe from binding non-specifically. Common blocking agents include:

Sheared Salmon Sperm DNA: Used to block non-specific binding to DNA.

Cot-1 DNA: Used to block binding to repetitive sequences in the genome.

Bovine Serum Albumin (BSA) or Fish Gelatin: Used to block non-specific binding to proteins. medchemexpress.comfishersci.com

Hybridization Buffer Composition: The composition of the hybridization buffer can be optimized to reduce non-specific binding. Formamide (B127407) is often included to lower the melting temperature of the DNA, which allows for hybridization at a lower temperature and can increase stringency. biorxiv.org

Stringent Washes: After hybridization, a series of stringent washes are crucial to remove non-specifically bound probes. The stringency of the washes can be adjusted by altering the temperature and the salt and formamide concentration of the wash buffers. biorxiv.org

Photobleaching Management and Live-Cell Imaging Considerations (where applicable without adverse effects)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Texas Red is known for its relatively high photostability, but prolonged or intense illumination will lead to signal loss. syronoptics.com

Selection of Appropriate Mounting Media and Imaging Buffers

The choice of mounting medium is critical for preserving the fluorescence signal, especially for long-term storage and imaging of fixed samples.

Antifade Mounting Media: These media contain reagents that scavenge free radicals, which are a major cause of photobleaching. Several commercial and homemade antifade mounting media are available. It is important to choose a mounting medium with a refractive index (RI) that matches the immersion oil of the objective lens to minimize spherical aberration. scispace.comunige.ch

Table 2: Comparison of Common Antifade Mounting Media

| Mounting Medium | Typical Refractive Index (RI) | Setting Type | Notes |

|---|---|---|---|

| Vectashield® | ~1.45 | Soft-setting | Commonly used, good antifade properties. |

| ProLong™ Gold/Diamond | ~1.47 (cured) | Hard-setting | Cures to a hard seal, good for long-term storage. |

| Mowiol® 4-88 | ~1.49 | Hard-setting | A common homemade mounting medium. |

Imaging Buffers for Live-Cell Imaging: For live-cell applications, it is crucial to use a buffer that maintains the physiological conditions of the cells (pH, osmolarity, etc.). Phenol red-free media are often preferred to reduce background fluorescence. Oxygen scavengers can also be added to the imaging buffer to reduce phototoxicity and photobleaching.

Laser Power Optimization and Exposure Time Control

Minimizing the exposure of the sample to high-intensity light is the most direct way to reduce photobleaching.

Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. The relationship between laser power and photobleaching is not always linear, and excessive power can lead to rapid signal decay. researchgate.netfishersci.com

Exposure Time: Keep the exposure time as short as possible. For live-cell imaging, it may be necessary to sacrifice some signal intensity to maintain cell health and prolong the imaging duration. thermofisher.comthermofisher.com

Table 3: General Guidelines for Laser Power and Exposure Time Optimization

| Parameter | Recommendation for Fixed Samples | Recommendation for Live-Cell Imaging | Rationale |

|---|---|---|---|